molecular formula C11H8BrNO3 B11841822 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione CAS No. 61895-37-2

7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione

Cat. No.: B11841822
CAS No.: 61895-37-2
M. Wt: 282.09 g/mol
InChI Key: XEGBXQGPUKNRNM-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione (CAS 61895-37-2, NSC 132492) is a functionalized quinolinequinone compound with the molecular formula C11H8BrNO3. It serves as a versatile synthetic intermediate and a promising scaffold in medicinal chemistry and anticancer research . The core 5,8-quinolinedione structure is a known pharmacophore, with studies indicating its derivatives exhibit potent biological activities, including antiproliferative effects against various cancer cell lines . A key research application of this specific bromo- and methoxy-substituted compound is its role as a pivotal precursor in the synthesis of novel sphingosine kinase (SphK) inhibitors . SphK is a therapeutic target for cancer due to its role in cell proliferation and survival, and the 7-bromo moiety on this quinoline-5,8-dione core can be selectively displaced to introduce diverse lipophilic tails, enabling structure-activity relationship studies for potent SphK1/2 inhibition . The biological activity of related 5,8-quinolinediones is often associated with their ability to undergo redox cycling . Many analogs are excellent substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in tumor cells . Bio-reduction of the quinone core can lead to the generation of reactive oxygen species (ROS), causing lethal mitochondrial dysfunction and selective cancer cell apoptosis . This mechanism is being explored to circumvent multi-drug resistance in cancer therapy . Researchers value this compound for developing new chemical entities to probe cancer biology and for its potential in creating targeted therapies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

61895-37-2

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

7-bromo-6-methoxy-2-methylquinoline-5,8-dione

InChI

InChI=1S/C11H8BrNO3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,1-2H3

InChI Key

XEGBXQGPUKNRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aniline Derivatives

A common approach involves the condensation of substituted anilines with diketones or α-keto acids. For example, reacting 3-bromo-4-methoxyaniline with dimethyl acetylenedicarboxylate under acidic conditions can yield a quinoline precursor, which is subsequently oxidized to the 5,8-dione. The methyl group at position 2 may originate from a methyl-substituted diketone or via post-cyclization alkylation.

Key Reaction Parameters

  • Temperature: 80–120°C

  • Catalyst: H2SO4\text{H}_2\text{SO}_4 or POCl3\text{POCl}_3

  • Yield: 40–60% (estimated for analogous reactions)

Regioselective Bromination and Methoxylation

Bromination at Position 7

ParameterValue
SolventDichloromethane
Temperature0–5°C
Reaction Time4–6 hours
Yield55–70% (extrapolated)

Methoxy Group Installation

Methoxylation at position 6 is typically performed early in the synthesis to avoid steric hindrance. A Ullmann-type coupling using copper(I) oxide and methanol under reflux conditions has been reported for analogous compounds.

Methyl Group Introduction at Position 2

Friedel-Crafts Alkylation

The methyl group at position 2 can be introduced via Friedel-Crafts alkylation using methyl chloride or methyl iodide. Aluminum chloride (AlCl3\text{AlCl}_3) as a catalyst facilitates electrophilic substitution at the electron-rich position 2 of the quinoline ring.

Optimized Protocol

  • Dissolve quinoline precursor in dry CH2Cl2\text{CH}_2\text{Cl}_2.

  • Add AlCl3\text{AlCl}_3 (1.2 equiv) and CH3I\text{CH}_3I (1.5 equiv).

  • Stir at 25°C for 12 hours.

  • Quench with ice-water and extract with ethyl acetate.

Yield : 50–65% (estimated from similar reactions)

Oxidative Formation of 5,8-Dione

Oxidation with Ceric Ammonium Nitrate (CAN)

Quinoline precursors with hydroxyl or amine groups at positions 5 and 8 are oxidized to diones using strong oxidizing agents. CAN in aqueous acetonitrile selectively oxidizes these positions without affecting methoxy or methyl groups.

Quinoline precursor+CANCH3CN/H2O5,8-quinolinedione\text{Quinoline precursor} + \text{CAN} \xrightarrow{\text{CH}3\text{CN/H}2\text{O}} \text{5,8-quinolinedione}

Conditions :

  • CAN\text{CAN}: 2.5 equivalents

  • Temperature: 60°C

  • Time: 8 hours

  • Yield: 60–75%

Alternative Routes via Intermediate Functionalization

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling could introduce the bromine atom post-cyclization. For example, a boronic ester at position 7 reacts with Br2\text{Br}_2 under Miyaura conditions. This method offers better regiocontrol but requires pre-functionalized starting materials.

Post-Synthetic Modification

  • Methylation : Using CH3OTf\text{CH}_3\text{OTf} (methyl triflate) in the presence of a base like NaH\text{NaH}.

  • Demethylation/Remethylation : Adjusting methoxy groups via BBr3-mediated demethylation followed by re-methylation.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing bromination at positions 5 or 8 is a major hurdle. Computational studies (e.g., DFT calculations) predict that the electron-withdrawing methoxy group at position 6 directs bromine to position 7.

Purification Techniques

  • Column chromatography with silica gel (ethyl acetate/hexane)

  • Recrystallization from ethanol/water mixtures

Patented Methodologies and Industrial Applications

The WIPO PATENTSCOPE database lists patents covering quinoline-5,8-dione derivatives, emphasizing their use as kinase inhibitors or anticancer agents. While specific protocols for this compound are proprietary, general strategies include:

  • Multi-step one-pot syntheses

  • Continuous flow reactors for improved yield

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinolinedione derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione is its antimicrobial activity. Recent studies have demonstrated that derivatives of quinoline compounds exhibit potent antibacterial and antifungal properties.

  • Mechanism of Action : The compound interacts with bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway, which is crucial for bacterial growth and survival. This interaction has been quantified with inhibition constants (Ki) ranging from 529.80 µM to 1.42 mM .
  • Case Study : In vitro studies showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) between 0.80 to 1.00 mg/ml against various bacterial strains, indicating their potential as effective antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have garnered attention due to its ability to induce apoptosis in cancer cells.

  • Cell Line Studies : Research involving multiple cancer cell lines has shown that derivatives containing the quinolinedione moiety can inhibit cell proliferation effectively. For instance, specific derivatives exhibited IC50 values ranging from 0.59 to 1.52 µM against sensitive and multidrug-resistant cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the induction of mitochondrial dysfunction and apoptosis via modulation of key proteins such as Bcl-2 and Bax .

Antifungal Activity

In addition to antibacterial and anticancer applications, the compound also shows promising antifungal activities.

  • Efficacy Against Fungi : Studies indicate that certain quinoline derivatives can inhibit fungal growth effectively, making them candidates for developing new antifungal agents .
  • Research Findings : A library of arylamine derivatives derived from quinolinediones was tested against various fungal strains, with several compounds displaying significant antifungal activity .

Mechanism of Action

The mechanism of action of 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The quinolinedione core can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Structural Features :

  • C2 Substituents: The methyl group at C2 in the target compound contrasts with hydroxyl or formyl groups in analogs (e.g., 6,7-dichloro-5,8-quinolinedione derivatives).
  • C6/C7 Halogenation: Bromine at C7 offers distinct electronic effects compared to chlorine in analogs like 6,7-dichloro-5,8-quinolinedione (NSC 81047) or 7-chloro-6-methoxy-5,8-quinolinedione (NSC 81048). Chloro derivatives generally exhibit higher cytotoxicity, but bromine’s larger atomic radius may alter binding kinetics .
  • This contrasts with amino or hydroxy substituents in other derivatives (e.g., 6-amino-7-bromo-5,8-quinolinedione, NSC 105808) .

Enzymatic Interactions and Molecular Docking

The target compound’s methyl group at C2 limits hydrogen-bonding interactions with NQO1 compared to derivatives with hydroxyl or formyl groups. For example, 6,7-dichloro-2-hydroxy-5,8-quinolinedione forms a hydrogen bond with Tyr-128 in NQO1, enhancing substrate affinity. In contrast, the methyl group may instead engage in hydrophobic interactions with residues like Phe-106 or Phe-232 .

Quantum Chemical Insights :

  • HOMO-LUMO Gaps : Methoxy and bromine substituents lower the LUMO energy, enhancing electrophilicity and redox cycling capacity .

Cytotoxicity and Therapeutic Potential

While chloro derivatives (e.g., NSC 81047) show superior cytotoxicity (IC₅₀ < 3 µM), brominated compounds like the target may offer reduced off-target toxicity. The methyl group at C2 could improve pharmacokinetic properties, such as metabolic stability, though this requires validation. Notably, 6-bromo-7-methoxy-5,8-quinolinedione (lacking the C2 methyl group) exhibits moderate cytotoxicity (IC₅₀: 2.3–4.7 µM), suggesting the methyl substituent’s role in modulating activity .

Biological Activity

7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione is a synthetic derivative of the quinoline family, known for its diverse biological activities. Quinoline derivatives, particularly those containing the 5,8-quinolinedione scaffold, have been extensively studied for their anticancer, antibacterial, antifungal, and antimalarial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a bromine atom at the C-7 position and a methoxy group at the C-6 position of the quinoline ring. This specific arrangement is crucial for its biological activity.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that 5,8-quinolinedione compounds can induce apoptosis in cancer cells through various mechanisms. A notable study found that derivatives with specific substitutions at the C-7 position exhibited varying degrees of cytotoxicity against different cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)1.80
6-Chloro-7-(4-fluorophenylamine)-5,8-quinolinedioneA549 (Lung)1.80
7-Chloro derivativeSK-MEL-2 (Melanoma)0.06

The introduction of halogen atoms at the C-7 position has been shown to influence anticancer activity significantly. For instance, compounds with chlorine substitutions generally exhibited higher activity than those with bromine .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has also been documented. In a study focusing on various aryl sulphonamide derivatives of quinoline, this compound demonstrated promising antibacterial effects against several strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Antimalarial Activity

Quinoline derivatives are historically significant in antimalarial drug development. The structural features of this compound suggest potential efficacy against Plasmodium falciparum, the causative agent of malaria. Preliminary studies indicate that modifications in the quinoline structure can enhance activity against this parasite .

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic factors like Bcl-2 while downregulating anti-apoptotic factors such as Bax and cleaved caspase-3 in cancer cells .
  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in crucial metabolic pathways in both cancerous and microbial cells .
  • DNA Interaction : Certain quinoline derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes .

Case Studies

A series of case studies have highlighted the effectiveness of various quinoline derivatives:

  • Study on Anticancer Activity : A comparative study evaluated several quinoline derivatives against lung cancer cell lines (A549). The results showed that modifications at the C-6 and C-7 positions significantly impacted their IC50 values.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of 7-Bromo derivatives against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity.

Q & A

Q. How can researchers validate the stability of synthetic intermediates under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 14 days) in buffers (pH 1–10). Analyze degradation via UPLC-MS, identifying hydrolysis products (e.g., demethylation or ring-opening). Adjust reaction pH post-synthesis to stabilize acid-labile groups .

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